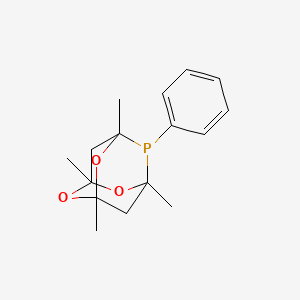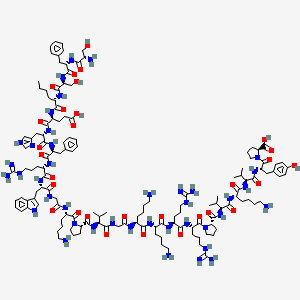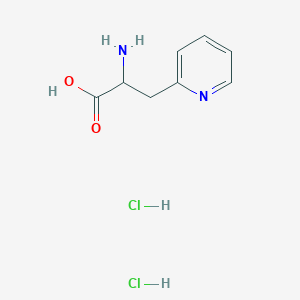
1,4-Dimethylpiperidin-4-ol
Übersicht
Beschreibung
1,4-Dimethylpiperidin-4-ol is a chemical compound that is part of the piperidine family, which is a group of organic compounds characterized by a six-membered ring containing one nitrogen atom. The specific compound of interest, this compound, is not directly studied in the provided papers, but related compounds and derivatives have been investigated, which can provide insights into its chemical behavior and properties.
Synthesis Analysis
The synthesis of related piperidine compounds has been described in several studies. For instance, the synthesis of diastereoisomeric 1,3-dimethylpiperidin-4-ols and their derivatives has been reported, indicating that different configurations and conformations can be achieved through specific synthetic routes . Additionally, the synthesis of 1,4-dihydro-2,6-dimethyl-4-(2′-isopropylphenyl)-3,5-pyridine-dicarboxylic acid dimethyl ester, a nifedipine analogue, demonstrates the versatility of piperidine derivatives in medicinal chemistry . These studies suggest that the synthesis of this compound would likely involve similar strategies, such as selective functionalization of the piperidine ring and control over stereochemistry.
Molecular Structure Analysis
X-ray diffraction has been used to determine the molecular structure of several piperidine derivatives. For example, the crystal structure of 1,4-dimethylpiperazine mono-betaine with p-hydroxybenzoic acid shows the piperazine ring in a chair conformation with specific substituents in equatorial and axial positions . Similarly, the structure of 1,4-dimethylpiperazine di-betaine with l-tartaric acid reveals a chair conformation with methyl groups in axial positions . These findings provide a basis for understanding the likely conformation of this compound, which would also be expected to adopt a chair conformation due to the stability it provides to the piperidine ring.
Chemical Reactions Analysis
The reactivity of piperidine derivatives can be inferred from studies on similar compounds. For instance, the reactions of 4-cyano-4-dimethylamino-1,3-dimethylpiperidines with nucleophilic reagents have been explored, showing that these compounds can undergo addition to the cyano group or replacement of it, depending on the nature of the reagent . This suggests that this compound could also participate in nucleophilic reactions at certain functional groups, potentially leading to a wide range of derivatives.
Physical and Chemical Properties Analysis
The physical and chemical properties of piperidine derivatives can be complex and are influenced by their molecular structure. The presence of hydrogen bonds, as seen in the complex of 1,4-dimethylpiperazine mono-betaine monohydrate, affects the compound's solubility and melting point . The IR and NMR spectra provide information about the functional groups present and their environment within the molecule . These techniques would be applicable to this compound to determine its physical properties, such as boiling point, melting point, solubility, and to confirm its chemical structure.
Wissenschaftliche Forschungsanwendungen
Thermochemistry and Stability
- Stability and Conformation : A study focusing on the stability and conformational behavior of the piperidine ring, including variants such as 1,4-Dimethylpiperidin-4-ol, demonstrates the impact of the methyl group on these properties. The standard molar enthalpies of formation for various methylpiperidines were determined, providing insight into their thermochemical characteristics (Ribeiro da Silva, Cabral, Gomes, & Gomes, 2006).
Polymer Chemistry
- Polymer Synthesis : Research on the synthesis of Poly(β-aminoesters) highlights the use of compounds like this compound in polymer chemistry. The study discusses the interaction of these compounds with plasmid DNA, indicating their potential in the field of synthetic transfection vectors (Lynn & Langer, 2000).
Molecular Structure and Spectroscopy
- Structural Analysis : A detailed analysis of N-acyl dimethylpiperidin-4-ones, including the study of their molecular structure, conformation, and biological investigation, has been conducted. This research provides valuable insights into the molecular characteristics of such compounds (Mohanraj & Ponnuswamy, 2017).
- Spectroscopic Studies : Studies involving vibrational spectroscopy and molecular orbital analysis have been carried out on derivatives of this compound. These studies contribute to understanding the electronic properties and reactivity of these compounds (Alphonsa, Loganathan, Anand, & Kabilan, 2016).
Catalysis and Chemical Reactions
- Catalytic Applications : Research on the suitability of 1,4-dimethylpiperazine as a catalyst in polyurethane foam production suggests potential applications of related compounds like this compound in industrial processes. The study evaluates the effectiveness of such catalysts in comparison to traditional options (Samarappuli & Liyanage, 2018).
Biochemistry and Medicine
- DNA Interaction Studies : Investigations into the interaction of certain compounds with DNA have provided insights into the binding properties and potential therapeutic applications of derivatives of this compound. These studies are crucial for understanding the biochemical interactions and therapeutic potential of these compounds (Arjmand, Sayeed, Parveen, Tabassum, Juvekar, & Zingde, 2013).
Safety and Hazards
Wirkmechanismus
Target of Action
The primary target of 1,4-Dimethylpiperidin-4-ol is the chemokine receptor CCR5 . This receptor belongs to the seven transmembrane G-protein coupled receptor family and has been identified as the essential coreceptor in the process of HIV-1 entry .
Mode of Action
This compound interacts with its target, the CCR5 receptor, through a strong salt-bridge interaction . This interaction is facilitated by the presence of a basic nitrogen atom in the compound, which is a common feature of most CCR5 antagonists . The compound also contains two or more lipophilic groups, which further enhance its binding to the CCR5 receptor .
Biochemical Pathways
The interaction of this compound with the CCR5 receptor affects the HIV-1 entry process . When the CCR5 receptor is blocked, cells cannot become infected with macrophagetropic (R5) HIV-1 strains in vitro .
Result of Action
The result of the action of this compound is the prevention of HIV-1 infection. By blocking the CCR5 receptor, the compound prevents the entry of HIV-1 into cells . This makes it a potential treatment for HIV-1 .
Biochemische Analyse
Biochemical Properties
1,4-Dimethylpiperidin-4-ol plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been studied for its potential as a CCR5 antagonist, which is crucial in the treatment of HIV-1 infections The compound’s interaction with the CCR5 receptor involves a strong salt-bridge interaction, which is essential for its antagonistic activity
Cellular Effects
This compound affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, studies have indicated that derivatives of piperidin-4-ol can inhibit the proliferation of certain cancer cells by affecting cell signaling pathways
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. The compound can inhibit or activate enzymes by forming specific interactions with their active sites. For instance, its role as a CCR5 antagonist involves binding to the receptor and preventing the entry of HIV-1 into host cells . This binding interaction is mediated by a strong salt-bridge, which is crucial for its inhibitory activity. Additionally, this compound may influence gene expression by interacting with transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that piperidin-4-ol derivatives can remain stable under certain conditions, but may degrade over time, leading to changes in their biochemical activity
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as inhibiting specific enzymes or receptors. At high doses, it may cause toxic or adverse effects. For example, studies on piperidin-4-ol derivatives have shown that high doses can lead to toxicity in animal models, affecting various organs and systems . It is crucial to determine the optimal dosage to maximize the compound’s therapeutic potential while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play key roles in metabolic processes. For instance, the compound may influence metabolic flux by interacting with enzymes involved in the synthesis and degradation of metabolites
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biochemical activity. The compound may interact with transporters or binding proteins that facilitate its movement across cellular membranes . Additionally, this compound may accumulate in specific tissues or cellular compartments, influencing its localization and activity. Understanding the transport and distribution mechanisms of this compound is essential for optimizing its therapeutic potential.
Subcellular Localization
This compound’s subcellular localization plays a crucial role in its activity and function. The compound may be directed to specific compartments or organelles by targeting signals or post-translational modifications . For example, it may localize to the nucleus, cytoplasm, or other organelles, where it can interact with specific biomolecules and exert its effects. Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and optimizing its therapeutic applications.
Eigenschaften
IUPAC Name |
1,4-dimethylpiperidin-4-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c1-7(9)3-5-8(2)6-4-7/h9H,3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGPBNJLOWUTYQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN(CC1)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00379809 | |
| Record name | 1,4-dimethylpiperidin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00379809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
10354-61-7 | |
| Record name | 1,4-dimethylpiperidin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00379809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,4-dimethylpiperidin-4-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[4-[2-[2-(3,4-Dihydroxyphenyl)ethoxy]-2-oxoethyl]-5-methoxycarbonyl-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-ylidene]acetic acid](/img/structure/B3030825.png)
![Ethyl 8-(benzyloxy)-2-methylimidazo[1,2-A]pyridine-3-carboxylate](/img/structure/B3030827.png)

![(2S,3S,4R,5R,6R)-6-[[(3S,4Ar,6aR,6bS,8aS,12aS,14aR,14bR)-8a-carboxy-4,4,6a,6b,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3-[(2S,3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-5-hydroxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2-carboxylic acid](/img/structure/B3030830.png)

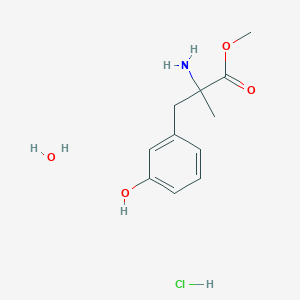
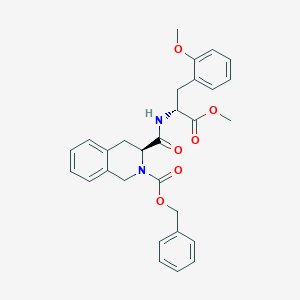



![31-amino-7-[3-(diaminomethylideneamino)propyl]-25-(hydroxymethyl)-19-[(4-hydroxyphenyl)methyl]-28-(1H-imidazol-5-ylmethyl)-6,9,12,15,18,21,24,27,30-nonaoxo-10,16-di(propan-2-yl)-1,2-dithia-5,8,11,14,17,20,23,26,29-nonazacyclodotriacontane-4-carboxylic acid](/img/structure/B3030844.png)
